N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS No.: 2034489-72-8
Cat. No.: VC4591665
Molecular Formula: C18H19N5O4S2
Molecular Weight: 433.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034489-72-8 |
|---|---|
| Molecular Formula | C18H19N5O4S2 |
| Molecular Weight | 433.5 |
| IUPAC Name | N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H19N5O4S2/c1-21-17-5-2-3-6-18(17)23(29(21,26)27)14-12-20-28(24,25)16-9-7-15(8-10-16)22-13-4-11-19-22/h2-11,13,20H,12,14H2,1H3 |
| Standard InChI Key | JQMGRTDOIGGHPZ-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Introduction
The compound N-(2-(3-Methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex heterocyclic molecule with potential applications in medicinal chemistry. It features a benzo[c] thiadiazole core functionalized with sulfonamide and pyrazole groups. Compounds containing thiadiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Structural Features
The compound consists of:
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A benzo[c] thiadiazole moiety with a methyl substitution and dioxido functionality.
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A pyrazole ring attached to a benzene sulfonamide group.
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A flexible ethyl linker connecting the benzo-thiadiazole and sulfonamide groups.
These structural elements make it a suitable candidate for biological activity due to its ability to interact with various biomolecular targets via hydrogen bonding and π-stacking interactions.
Synthesis Pathways
Although specific synthesis details for this compound are unavailable in the provided literature, related thiadiazole derivatives are typically synthesized through:
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Cyclization Reactions: Using hydrazine derivatives and sulfur-containing reagents to form the thiadiazole ring .
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Functional Group Modifications: Introducing sulfonamide or pyrazole groups via nucleophilic substitution or condensation reactions .
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Oxidation Steps: Adding dioxido functionalities using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) .
Biological Activities of Related Compounds
Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria (MIC values as low as 16 µg/mL) .
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Anticancer Properties: Demonstrated cytotoxicity against cancer cell lines such as LoVo and MCF-7 (IC50 values in the micromolar range) .
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Anti-inflammatory Potential: Molecular docking studies suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), relevant in inflammatory pathways .
Analytical Characterization
Characterization techniques for similar compounds include:
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Nuclear Magnetic Resonance (NMR): Confirms chemical shifts of protons and carbons in functional groups.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies characteristic functional groups like sulfonamides (SO2 stretch at ~1300 cm⁻¹) and thiadiazoles (C=N stretch at ~1600 cm⁻¹).
Potential Applications
Given its structural features, the compound is likely to exhibit:
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Antimicrobial Effects: Due to the presence of sulfonamide and thiadiazole moieties.
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Anticancer Activity: The pyrazole group can enhance interaction with cancer-related enzymes or receptors.
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Enzyme Inhibition: Possible applications as an anti-inflammatory agent targeting cyclooxygenase or lipoxygenase pathways.
Data Table: Comparison with Related Compounds
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